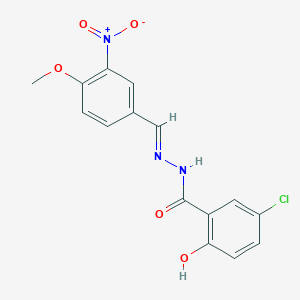![molecular formula C14H13N3O5 B5908067 N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908067.png)
N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide, commonly known as MNFAH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNFAH belongs to the class of hydrazones, which are known for their diverse pharmacological activities.
Scientific Research Applications
MNFAH has been extensively studied for its potential therapeutic applications. It exhibits a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. MNFAH has shown promising results in preclinical studies, and its efficacy and safety are currently being evaluated in clinical trials.
Mechanism of Action
The exact mechanism of action of MNFAH is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body. MNFAH has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting bacterial enzymes.
Biochemical and Physiological Effects:
MNFAH has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. MNFAH has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. In addition, MNFAH has been reported to enhance the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
MNFAH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological activities can be evaluated using a variety of in vitro and in vivo assays. MNFAH is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MNFAH has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in certain assays. In addition, MNFAH can exhibit cytotoxicity at high concentrations, which can complicate the interpretation of the results.
Future Directions
MNFAH has a wide range of potential therapeutic applications, and several future directions can be explored. One potential direction is to investigate the use of MNFAH as a chemotherapeutic agent for the treatment of cancer. Another potential direction is to evaluate the use of MNFAH as an antimicrobial agent for the treatment of infectious diseases. Additionally, MNFAH can be further modified to enhance its pharmacological activities or improve its pharmacokinetic properties. Overall, MNFAH has significant potential for the development of novel therapeutics, and further research is warranted to explore its full potential.
Synthesis Methods
MNFAH can be synthesized by reacting 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde with acetyl hydrazine in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields a yellow crystalline product. The purity of the compound can be further enhanced by recrystallization from a suitable solvent.
properties
IUPAC Name |
N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-9(18)16-15-8-11-4-6-13(22-11)12-5-3-10(17(19)20)7-14(12)21-2/h3-8H,1-2H3,(H,16,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBSKXPUCFMOPJ-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907990.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908001.png)
![4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5908004.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5908009.png)
![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908029.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908033.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908034.png)
![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B5908046.png)

![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
![6-{3-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908062.png)